An In-depth Technical Guide to 2-Fluoro-4-nitrotoluene
An In-depth Technical Guide to 2-Fluoro-4-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluoro-4-nitrotoluene (CAS No. 1427-07-2), a key chemical intermediate with significant applications in the pharmaceutical, agrochemical, and materials science sectors. This document details its chemical and physical properties, safety information, and established experimental protocols for its synthesis.
Core Chemical Identity
2-Fluoro-4-nitrotoluene is an aromatic organic compound characterized by a toluene (B28343) backbone substituted with a fluorine atom and a nitro group.[1] Its unique molecular structure, featuring both an electron-withdrawing nitro group and a halogen, makes it a versatile reagent in organic synthesis.[1] The CAS number for 2-Fluoro-4-nitrotoluene is 1427-07-2 .[1][2][3][4]
Physicochemical Properties
The physical and chemical properties of 2-Fluoro-4-nitrotoluene are summarized in the table below. The compound typically appears as a white to light yellow crystalline solid or powder.[1][2] It is insoluble in water but soluble in highly polar organic solvents like DMSO and DMF.[2][5]
| Property | Value | Source(s) |
| CAS Number | 1427-07-2 | [1][2][3][4] |
| Molecular Formula | C₇H₆FNO₂ | [1][3] |
| Molecular Weight | 155.13 g/mol | [1][3][4][6] |
| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [1] |
| Melting Point | 31-35 °C (lit.) | [2][4][7] |
| Boiling Point | 65-68 °C / 2 mmHg (lit.) | [1][2][4] |
| Flash Point | 73 °C (163.4 °F) - closed cup | [4][7] |
| Solubility | Insoluble in water. Soluble in methanol (B129727) (faint turbidity), DMSO, and DMF. | [2][5] |
| Storage Temperature | Room Temperature or Refrigerated (0-10°C) | [2] |
Safety and Handling
2-Fluoro-4-nitrotoluene is classified as a flammable solid and is harmful if swallowed, inhaled, or in contact with skin.[4][8][9] It can cause skin and serious eye irritation, as well as respiratory irritation.[4][8][9] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[4][7]
| Hazard Category | GHS Classification | Precautionary Statements |
| Flammability | Flammable Solid 2 (H228) | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |
| Acute Toxicity | Acute Tox. 4 (Oral, Dermal, Inhalation) (H302+H312+H332) | P261, P270, P271, P280, P301+P312, P302+P352, P304+P340 |
| Skin Irritation | Skin Irrit. 2 (H315) | P264, P280, P302+P352, P362+P364 |
| Eye Irritation | Eye Irrit. 2A (H319) | P280, P305+P351+P338 |
| Specific Target Organ Toxicity | STOT SE 3 (H335) - Respiratory system | P261, P271, P304+P340, P312, P403+P233 |
Applications in Synthesis
2-Fluoro-4-nitrotoluene is a valuable building block in organic synthesis, primarily used as an intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[1]
-
Pharmaceutical Development : It serves as a crucial precursor in the synthesis of active pharmaceutical ingredients (APIs). For instance, it is used in the preparation of 4-amino-2-fluoro-N-methylbenzamide, a key intermediate for the anti-androgen drug enzalutamide (B1683756) (MDV3100), which is used to treat metastatic castration-resistant prostate cancer.[10] The synthesis involves oxidation, amidation, and hydrogenation reduction reactions of the 2-fluoro-4-nitrotoluene starting material.[10]
-
Agrochemicals : Its application in agrochemical formulations contributes to the development of effective herbicides and pesticides.[1]
-
Material Science : The compound is utilized in creating advanced materials, such as specialized polymers and coatings.[1]
-
Chemical Research : It is also used in the synthesis of 2-fluoro-4-nitrobenzoic acid and in studies on the degradation of nitroaromatic compounds.[1][7]
Experimental Protocols: Synthesis of 2-Fluoro-4-nitrotoluene
Several methods for the synthesis of 2-Fluoro-4-nitrotoluene have been reported. Below are two detailed protocols.
This procedure describes the direct fluorination of 4-nitrotoluene (B166481).[2]
Materials:
-
4-Nitrotoluene (10 mmol)
-
Anhydrous acetonitrile (B52724) (15 mL)
-
Bis(trifluoroethoxy)phenyl iodide(III) tetrafluoroborate (B81430) (BTFE, 2.0 g, 14 mmol)
-
Xenon difluoride (XeF₂, 2.05 g, 12.5 mmol)
-
Saturated sodium bicarbonate solution
-
Ether
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Add a solution of 4-nitrotoluene in anhydrous acetonitrile to a three-necked flask equipped with an argon inlet and a thermometer.
-
Add BTFE to the solution.
-
Cool the reaction mixture to -35 °C under an argon atmosphere.
-
Add xenon difluoride in batches.
-
Slowly warm the mixture to -25 °C and stir for 30 minutes.
-
Continue to warm the mixture to 20 °C, hold for 1 hour, and stir for an additional hour. Monitor the reaction progress using gas chromatography.
-
Upon completion, slowly add saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the mixture with ether (3 x 20 mL).
-
Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate.
-
The product can be further purified by concentrating the ether extracts under a vacuum and separating via fast column chromatography.[2]
This method involves a nucleophilic substitution reaction on 2,4-dinitrotoluene.[10]
Materials:
-
2,4-Dinitrotoluene (2 mmol)
-
Potassium fluoride (B91410) (15 mmol)
-
Choline (B1196258) chloride (0.14 g, 1 mmol)
-
Urea (B33335) (0.12 g, 2 mmol)
-
DMSO (2.5 mL)
-
Ethyl acetate (B1210297)
-
Saturated brine
-
Magnesium sulfate (MgSO₄)
-
Water
Procedure:
-
Mix choline chloride and urea to form a eutectic mixture.
-
Add 2,4-dinitrotoluene, potassium fluoride, and DMSO to the mixture.
-
Heat the reaction mixture to 160 °C and stir for 8 hours.
-
After cooling to room temperature, add 10 mL of water and stir thoroughly.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with saturated brine (3 x 10 mL), and dry with MgSO₄.
-
Remove the solvent via rotary evaporation to obtain the crude product.
-
Purify the crude product by column chromatography to yield 2-Fluoro-4-nitrotoluene (60% yield).[10]
Visualized Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 2-Fluoro-4-nitrotoluene from 4-nitrotoluene as described in Protocol 1.
Caption: Synthesis workflow for 2-Fluoro-4-nitrotoluene from 4-nitrotoluene.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Fluoro-4-nitrotoluene | 1427-07-2 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 2-Fluoro-4-nitrotoluene 98 1427-07-2 [sigmaaldrich.com]
- 5. Page loading... [guidechem.com]
- 6. Synthesis routes of 2-Fluoro-4-nitrotoluene [benchchem.com]
- 7. 2-フルオロ-4-ニトロトルエン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Page loading... [wap.guidechem.com]
